molecular formula C14H11NO B180242 6-Phenylisoindolin-1-one CAS No. 160450-16-8

6-Phenylisoindolin-1-one

Cat. No.: B180242
CAS No.: 160450-16-8
M. Wt: 209.24 g/mol
InChI Key: QTENOXFSNBDPMO-UHFFFAOYSA-N
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Description

6-Phenylisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinones. These compounds are characterized by a fused ring system containing a nitrogen atom. The phenyl group attached to the isoindolinone core enhances its chemical properties and potential applications. Isoindolinones are known for their biological and pharmacological activities, making them significant in medicinal chemistry.

Mechanism of Action

Biochemical Pathways

Isoindoline-1,3-diones, a class of compounds to which 6-Phenylisoindolin-1-one belongs, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The synthesis of 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylisoindolin-1-one can be achieved through various methods. One common approach involves the reaction of arylcyanamides with benzoyl chloride in the presence of copper(II) chloride under ultrasound irradiation at room temperature . This method offers advantages such as simple methodology, excellent yields, mild reaction conditions, and easy work-up.

Another method involves the reaction of phthalimidomalonate with various alkynes using triethylamine as a catalyst and acetonitrile as a solvent in a cascade reaction . This reaction is carried out at 0°C for an extended period, typically around 100 hours.

Industrial Production Methods: Industrial production of this compound typically involves scalable processes that ensure high yields and purity. Continuous flow crystallization processes have been developed to produce single enantiomers of isoindolinones with high productivity and purity . These methods are advantageous for industrial applications due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 6-Phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

6-phenyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-13-8-11(6-7-12(13)9-15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENOXFSNBDPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597866
Record name 6-Phenyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160450-16-8
Record name 6-Phenyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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